3-(Trifluoromethyl)thiophene physical properties
3-(Trifluoromethyl)thiophene physical properties
An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)thiophene
Authored by a Senior Application Scientist
Introduction
3-(Trifluoromethyl)thiophene is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF₃) group onto the thiophene scaffold dramatically alters its electronic properties, lipophilicity, and metabolic stability. This modification makes it a valuable building block for the synthesis of novel pharmaceutical agents and advanced organic materials. The trifluoromethyl group, being a strong electron-withdrawing substituent and a bioisostere for other chemical groups, can enhance the binding affinity of drug candidates to their targets and improve pharmacokinetic profiles. This guide provides a detailed examination of the core physical properties of 3-(Trifluoromethyl)thiophene, offering a foundational understanding for researchers and developers working with this versatile compound.
Nomenclature and Molecular Structure
Correctly identifying a compound is critical for reproducibility and safety in research. The structural and naming conventions for 3-(Trifluoromethyl)thiophene are outlined below.
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Systematic IUPAC Name: 3-(Trifluoromethyl)thiophene
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CAS Number: 86093-77-8
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Molecular Formula: C₅H₃F₃S
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Molecular Weight: 152.14 g/mol
The molecule consists of a five-membered thiophene ring substituted at the 3-position with a trifluoromethyl group. The strong electronegativity of the fluorine atoms significantly influences the electron density distribution within the aromatic thiophene ring.
Protocol 1: Synthesis via Copper-Catalyzed Trifluoromethylation
One effective method for synthesizing 3-(Trifluoromethyl)thiophene involves the copper-catalyzed cross-coupling of a 3-halothiophene with a trifluoromethylating agent. [1][2]This approach is favored for its relatively mild conditions and functional group tolerance.
Materials:
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3-Bromothiophene [3]* (Trifluoromethyl)trimethylsilane (TMSCF₃)
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Copper(I) iodide (CuI)
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Potassium fluoride (KF)
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1,10-Phenanthroline (ligand)
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N,N-Dimethylformamide (DMF, anhydrous)
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Diethyl ether
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Saturated aqueous NH₄Cl
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuI (10 mol%), KF (2.0 equiv.), and 1,10-phenanthroline (10 mol%).
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Solvent and Reagents: Add anhydrous DMF, followed by 3-bromothiophene (1.0 equiv.). Stir the mixture for 10 minutes at room temperature.
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Addition of CF₃ Source: Add TMSCF₃ (1.5 equiv.) to the stirring mixture.
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Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
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Causality: The copper catalyst, in conjunction with the phenanthroline ligand, facilitates the formation of a reactive Cu-CF₃ species. This species then undergoes oxidative addition to the 3-bromothiophene, followed by reductive elimination to yield the final product. KF acts as an activator for the TMSCF₃ reagent.
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Work-up: After cooling to room temperature, quench the reaction by pouring the mixture into a saturated aqueous solution of NH₄Cl and extract with diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure 3-(Trifluoromethyl)thiophene.
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Validation: The identity and purity of the collected fractions should be confirmed by NMR and GC-MS analysis before proceeding to physical property measurements.
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Protocol 2: Measurement of Physical Properties
1. Boiling Point Determination:
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The boiling point is determined during the final fractional distillation step of the purification.
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Use a calibrated thermometer with the bulb placed just below the side arm of the distillation head to ensure accurate measurement of the vapor temperature.
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Record the temperature at which a stable plateau is observed during the distillation of the main product fraction. The atmospheric pressure should be recorded and the boiling point corrected to standard pressure (760 mmHg) if necessary.
2. Density Measurement:
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Use a calibrated pycnometer (a specific volume flask) for accurate density measurement at a controlled temperature (e.g., 25 °C).
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Weigh the empty, dry pycnometer.
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Fill the pycnometer with the purified liquid, ensuring no air bubbles are present, and equilibrate to the desired temperature in a water bath.
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Weigh the filled pycnometer.
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The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.
3. Refractive Index Measurement:
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Use a calibrated Abbe refractometer.
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Place a few drops of the purified liquid on the prism surface.
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Close the prism and allow the temperature to equilibrate (typically 20 °C).
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Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
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Read the refractive index value directly from the instrument's scale.
Safety, Handling, and Reactivity
3-(Trifluoromethyl)thiophene is classified as a dangerous good for transport and should be handled with appropriate care in a well-ventilated fume hood. [4]Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
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Storage: Store in a cool, dry place, away from ignition sources, in a tightly sealed container under an inert atmosphere. [5]* Reactivity: The electron-withdrawing -CF₃ group deactivates the thiophene ring towards electrophilic aromatic substitution. Reactions will be slower and will primarily direct incoming electrophiles to the 5-position. The compound is stable under normal conditions but may be reactive with strong oxidizing agents.
Conclusion
This guide has detailed the essential physical properties, spectral characteristics, and relevant experimental protocols for 3-(Trifluoromethyl)thiophene. Understanding these core attributes is paramount for its effective application in research and development. The provided methodologies for synthesis and characterization establish a framework for obtaining reliable and reproducible data, which is the cornerstone of scientific integrity. As a key building block, the well-defined properties of 3-(Trifluoromethyl)thiophene enable chemists to design and execute syntheses with greater precision, accelerating the discovery of new medicines and materials.
References
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Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]
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Li, X., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 154-173. Available at: [Link]
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Macmillan Group, Princeton University. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Retrieved from [Link]
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National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
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Sciencemadness Wiki. (2022). Thiophene. Retrieved from [Link]
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PubMed. (n.d.). Copper-catalyzed synthesis of α-trifluoromethylthio-substituted ketones. Retrieved from [Link]
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Indian Academy of Sciences. (2017). Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Bromothiophene. Retrieved from [Link]
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SciSpace. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Retrieved from [Link]
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The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved from [Link]
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Journal of the Chemical Society (Resumed). (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]
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NIST. (n.d.). Thiophene, 3-methyl-. Retrieved from [Link]
